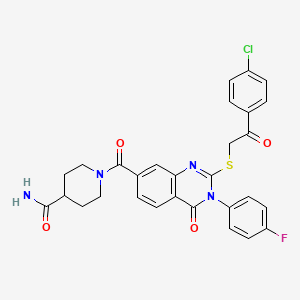
1-(2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-(2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C29H24ClFN4O4S and its molecular weight is 579.04. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 1-(2-((2-(4-Chlorophenyl)-2-oxoethyl)thio)-3-(4-fluorophenyl)-4-oxo-3,4-dihydroquinazoline-7-carbonyl)piperidine-4-carboxamide is a complex molecule that belongs to the quinazoline family. Quinazolines and their derivatives have gained attention in medicinal chemistry due to their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. This article aims to summarize the biological activity of the specified compound based on available research findings.
Chemical Structure and Properties
The molecular formula for this compound is C23H22ClFN3O3S, with a molecular weight of approximately 465.95 g/mol. The structural complexity arises from the combination of piperidine, quinazoline, and thioether functionalities, which contribute to its pharmacological properties.
Anticancer Activity
Quinazoline derivatives have shown significant potential as anticancer agents. Research indicates that compounds similar to the target molecule exhibit cytotoxic effects against various cancer cell lines. For example, studies have demonstrated that quinazoline derivatives can inhibit cell proliferation in liver cancer (HepG2) and breast cancer (MCF-7) cell lines with IC50 values ranging from 10.82 to 31.85 μM/L .
Table 1: IC50 Values of Related Quinazoline Derivatives Against Cancer Cell Lines
| Compound ID | Cell Line | IC50 (μM/L) |
|---|---|---|
| Compound 18 | HepG2 | 10.82 |
| Compound 19 | MCF-7 | 13.46 |
| Compound 23 | HepG2 | 7.09 |
| Compound 24 | MCF-7 | 10.58 |
These results suggest that modifications in the quinazoline structure can enhance anticancer activity, possibly through interactions with key cellular pathways involved in tumor growth.
Anti-inflammatory Activity
The incorporation of specific moieties into quinazoline structures has been linked to enhanced anti-inflammatory activity. Studies indicate that compounds containing thioether groups can exhibit selective inhibition of cyclooxygenase (COX) enzymes, which are critical in inflammatory processes . The addition of a sulfur bridge at strategic positions within the molecule may improve binding interactions with COX active sites.
Mechanistic Insights
The biological activity of quinazoline derivatives is often attributed to their ability to interact with various molecular targets:
- Enzyme Inhibition : Many quinazoline derivatives act as inhibitors of kinases and other enzymes involved in cancer progression.
- Receptor Modulation : Some compounds have been shown to modulate receptor activities, such as platelet-derived growth factor (PDGF) receptors, which are implicated in tumor angiogenesis .
- Apoptosis Induction : Certain derivatives promote apoptosis in cancer cells through mitochondrial pathways, enhancing their therapeutic potential.
Case Studies
A notable study evaluated a series of quinazoline derivatives for their anticancer activity against different cell lines, revealing that structural modifications significantly influenced their potency . For instance, the introduction of a thiosemicarbazide moiety improved activity against HepG2 and MCF-7 cell lines compared to standard chemotherapeutics like doxorubicin.
Properties
IUPAC Name |
1-[2-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-3-(4-fluorophenyl)-4-oxoquinazoline-7-carbonyl]piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24ClFN4O4S/c30-20-4-1-17(2-5-20)25(36)16-40-29-33-24-15-19(27(38)34-13-11-18(12-14-34)26(32)37)3-10-23(24)28(39)35(29)22-8-6-21(31)7-9-22/h1-10,15,18H,11-14,16H2,(H2,32,37) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KTGCSKUNCZERDL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)C(=O)C2=CC3=C(C=C2)C(=O)N(C(=N3)SCC(=O)C4=CC=C(C=C4)Cl)C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24ClFN4O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
579.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














